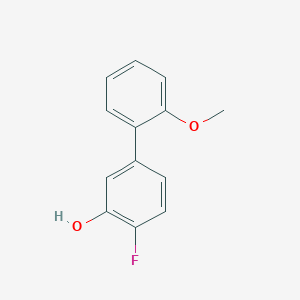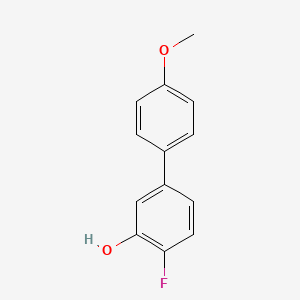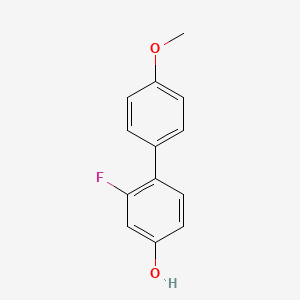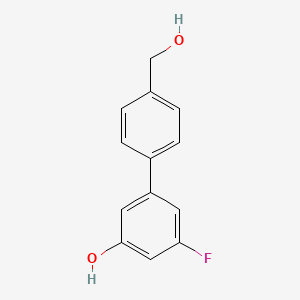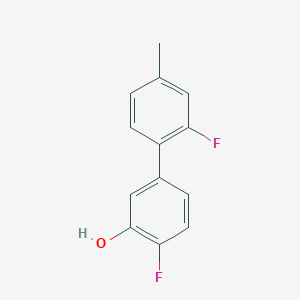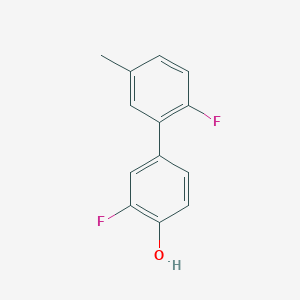
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (2-F5MFP95) is a fluorinated phenol compound that has been studied for its potential applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties that make it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been studied for its potential applications in a variety of fields. It has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions. It has also been studied for its potential use as a catalyst in organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in pharmacology.
Wirkmechanismus
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and by blocking its activity, 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can reduce inflammation. Additionally, it has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative damage, as well as modulate the activity of various enzymes and proteins. It has also been found to have anti-cancer properties, and has been studied for its potential use in treating a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and non-volatile, making it safe to handle and store. However, it is relatively expensive, and its solubility in water is limited, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% research. It could be studied for its potential use in the development of new therapeutic agents, as well as its potential use as a catalyst in organic synthesis. Additionally, it could be studied for its potential use as a fluorescent probe in pharmacology, as well as its potential use in the development of new imaging techniques. Finally, it could be studied for its potential use as a reagent in biochemistry and its potential applications in the field of nanotechnology.
Synthesemethoden
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized through a two-step process. First, 2-fluoro-5-methylphenol is reacted with N-bromosuccinimide (NBS) in dichloromethane to form the bromo derivative. This is then reacted with potassium fluoride in acetonitrile to produce 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%. This method has been found to be a reliable and cost-effective way to produce the compound.
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-11(14)10(6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVRPXHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684165 |
Source


|
| Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-20-2 |
Source


|
| Record name | 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
